4-[({1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetyl)amino]-N,N-dimethylbenzamide
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Overview
Description
4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}-NN-DIMETHYLBENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a chlorobenzoyl group, a methoxy group, and an indole moiety. Its unique chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}-NN-DIMETHYLBENZAMIDE typically involves multiple steps, starting with the preparation of the indole core. The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. The resulting indole is then subjected to chlorobenzoylation using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Subsequently, the methoxy group is introduced via methylation using methyl iodide and a strong base like sodium hydride. The final step involves the acylation of the indole derivative with NN-dimethylbenzamide under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}-NN-DIMETHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted amides or thioamides
Scientific Research Applications
4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}-NN-DIMETHYLBENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}-NN-DIMETHYLBENZAMIDE involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcomes. The compound’s ability to modulate enzyme activity makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-hydroxyacetamide
- N-(2-aminophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide
- 2-(1-ethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide
Uniqueness
4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}-NN-DIMETHYLBENZAMIDE stands out due to its specific structural features, such as the combination of a chlorobenzoyl group and an indole moiety, which confer unique chemical and biological properties
Properties
Molecular Formula |
C28H26ClN3O4 |
---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C28H26ClN3O4/c1-17-23(16-26(33)30-21-11-7-18(8-12-21)27(34)31(2)3)24-15-22(36-4)13-14-25(24)32(17)28(35)19-5-9-20(29)10-6-19/h5-15H,16H2,1-4H3,(H,30,33) |
InChI Key |
XNEGZQUSUDRLMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CC=C(C=C4)C(=O)N(C)C |
Origin of Product |
United States |
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